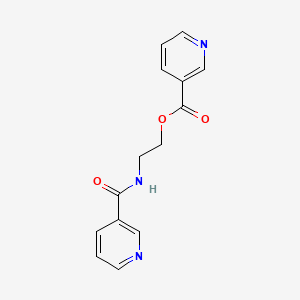

2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate

説明

2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two pyridine rings connected through an ethyl chain with a carbonylamino group. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science due to their unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate typically involves the reaction of pyridine-3-carboxylic acid with ethylenediamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine rings, leading to the formation of N-oxides.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Substitution: The pyridine rings can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Corresponding alcohols.

Substitution: Nitro or halogenated derivatives of the original compound.

科学的研究の応用

Drug Development

The compound serves as an important precursor or intermediate in synthesizing various pharmaceuticals. Its structural attributes allow it to participate in reactions that yield biologically active compounds. Research indicates that derivatives of this compound may exhibit significant biological activities, including antimicrobial and anticancer properties .

Anticancer Activity

Studies have shown that compounds similar to 2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate can inhibit specific cancer cell lines. For instance, derivatives have demonstrated micromolar inhibition of mitotic kinesins, which are essential for cell division in cancer cells . This suggests that the compound could be explored further for its potential to develop novel anticancer agents.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. Preliminary studies indicate that related compounds exhibit promising activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism of action is believed to involve disruption of cellular processes, although further detailed studies are needed to elucidate the precise pathways involved .

Table 1: Summary of Biological Activities

| Activity | Tested Pathogens | Results |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Inhibition observed at varying concentrations |

| Antifungal | Candida albicans | Significant zones of inhibition reported |

| Anticancer | Various cancer cell lines | Micromolar inhibition noted |

Case Study 1: Anticancer Potential

A study investigated the effects of pyridine derivatives on centrosome amplification in cancer cells. The results indicated that treatment with specific derivatives led to increased multipolarity in cells with amplified centrosomes, suggesting a potential mechanism for inducing cell death in cancerous tissues .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity of synthesized compounds related to this compound was evaluated using the disc diffusion method. Compounds showed varying degrees of inhibition against tested strains, indicating their potential use as therapeutic agents against infections caused by resistant bacteria .

作用機序

The mechanism of action of 2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved may include the modulation of signal transduction pathways, alteration of gene expression, or interference with metabolic processes.

類似化合物との比較

Pyridine-3-carboxylic acid: A precursor in the synthesis of 2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate.

Ethylenediamine: Another precursor used in the synthesis.

Pyridine N-oxides: Oxidized derivatives of pyridine compounds.

Uniqueness: this compound is unique due to its dual pyridine structure connected through an ethyl chain with a carbonylamino group. This unique structure imparts specific chemical properties, making it valuable in various applications, particularly in medicinal chemistry and material science.

生物活性

2-(Pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its dual pyridine rings, which are known for their diverse biological activities. The molecular formula is C13H12N2O3, with a molecular weight of 244.25 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for protecting against cellular damage and has implications for neuroprotection and anti-aging therapies.

- Antimicrobial Properties : Research indicates that related pyridine derivatives exhibit significant antibacterial activity against various pathogens, including strains of Mycobacterium tuberculosis and Staphylococcus aureus. This suggests that this compound may possess similar antimicrobial properties.

- Anticancer Potential : Some studies have shown that pyridine-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

Antioxidant Activity

A study investigating the antioxidant properties of pyridine derivatives revealed that these compounds could enhance the activity of endogenous antioxidant enzymes, thereby reducing oxidative damage in neuronal cells (Alonso et al., 2016).

Antimicrobial Activity

In a comparative analysis, various pyridine derivatives were tested against Mycobacterium tuberculosis H37Rv. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL, showcasing their potential as effective antimicrobial agents (Nadkarni et al., 2009).

Anticancer Activity

Research on the anticancer effects of related compounds indicated that they could effectively induce apoptosis in cancer cell lines such as lung and breast cancer cells. Mechanistic studies suggested that these compounds activate key pathways involved in apoptosis, such as caspase activation and mitochondrial membrane permeability (Wang et al., 2009).

Comparative Table of Biological Activities

| Activity Type | Related Compound | Mechanism of Action | Reference |

|---|---|---|---|

| Antioxidant | Makaluvamine J | Nrf2 activation leading to enhanced antioxidant defenses | Alonso et al., 2016 |

| Antimicrobial | Pyridine Derivative | Inhibition of bacterial growth | Nadkarni et al., 2009 |

| Anticancer | Pyridine Analog | Induction of apoptosis via caspase pathway | Wang et al., 2009 |

特性

IUPAC Name |

2-(pyridine-3-carbonylamino)ethyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c18-13(11-3-1-5-15-9-11)17-7-8-20-14(19)12-4-2-6-16-10-12/h1-6,9-10H,7-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQVBXRLUVDWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCOC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187698 | |

| Record name | SG 103 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34104-46-6 | |

| Record name | SG 103 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034104466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SG 103 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。